molecular formula C16H16N2O4S B6161510 4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid CAS No. 2413903-95-2

4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid

Cat. No. B6161510
CAS RN: 2413903-95-2
M. Wt: 332.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid” is a complex organic molecule. It contains a benzothiadiazole core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Benzothiadiazole derivatives are known to undergo a variety of chemical reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Benzothiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and others .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activities and potential applications in medicinal chemistry. Benzothiadiazole derivatives, in general, are an active area of research due to their diverse biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid' involves the conversion of 2-amino-5-phenyl-1,3,4-thiadiazole to 2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazole, followed by the reaction of the latter with butanoic acid to form the final product.", "Starting Materials": [ "2-amino-5-phenyl-1,3,4-thiadiazole", "Butanoic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Acetic anhydride", "Glacial acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-phenyl-1,3,4-thiadiazole (1.0 g) in glacial acetic acid (10 mL) and add acetic anhydride (1.0 mL). Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Filter the resulting solid and wash it with water. Dry the solid to obtain 2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazole (1.2 g, 90% yield).", "Step 3: Dissolve 2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazole (1.0 g) in ethanol (20 mL) and add butanoic acid (1.2 g), sodium nitrite (0.5 g), and hydrochloric acid (2 mL). Heat the mixture at 80°C for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium bicarbonate (1.0 g) to neutralize the acid. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the final product, 4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid (1.0 g, 70% yield)." ] }

CAS RN

2413903-95-2

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.